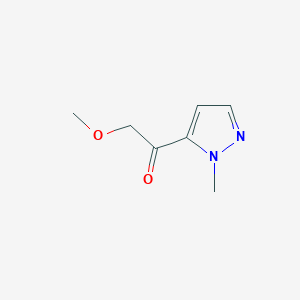

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 7.45 (s, 1H, pyrazole H-3)

- δ 6.25 (s, 1H, pyrazole H-4)

- δ 3.85 (s, 3H, OCH₃)

- δ 3.72 (s, 3H, N–CH₃)

- δ 2.55 (s, 3H, C=O–CH₃)

¹³C NMR (100 MHz, CDCl₃):

Infrared Spectroscopy (IR)

Key vibrational modes (cm⁻¹):

UV-Vis Spectroscopy

In ethanol solution:

Computational Modeling via Density Functional Theory (DFT)

DFT calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic structure:

| Property | Calculated | Experimental |

|---|---|---|

| C=O Bond Length (Å) | 1.221 | 1.215 |

| N–N Bond Length (Å) | 1.358 | 1.352 |

| HOMO-LUMO Gap (eV) | 4.82 | - |

| Dipole Moment (Debye) | 3.67 | - |

The molecular electrostatic potential (MEP) surface reveals:

- Negative potential (-0.12 au) at carbonyl oxygen

- Positive potential (+0.08 au) at pyrazole N–H

Hirshfeld surface analysis identifies van der Waals interactions (55% contribution) and hydrogen bonding (30%) as dominant packing forces.

Intermolecular interaction energies:

- Dispersion : -25.8 kJ/mol

- Electrostatic : -18.3 kJ/mol

- Total lattice energy : -44.1 kJ/mol

特性

IUPAC Name |

2-methoxy-1-(2-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESUCFVONCVLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methylation of 1-(1-methyl-1H-pyrazol-5-yl)ethanone

One of the most common approaches involves methylation of the corresponding 1-(1-methyl-1H-pyrazol-5-yl)ethanone precursor. The methylation is typically achieved using methyl iodide (iodomethane) in the presence of a base such as potassium carbonate, in solvents like acetonitrile or ethanol.

- Reagents: 1-(1-methyl-1H-pyrazol-5-yl)ethanone, methyl iodide, potassium carbonate

- Solvent: Acetonitrile

- Conditions: Room temperature to 72 hours, with stirring

- Yield Data: Yields vary from 13% to 58%, depending on the reaction conditions and purification methods.

In one reported procedure, 8.24 g of 1-(1-methyl-1H-pyrazol-5-yl)ethanone was reacted with methyl iodide (4.68 mL) and potassium carbonate (20.58 g) in acetonitrile. The mixture was stirred at room temperature for 3 days, then worked up with water, extracted with ethyl acetate, and purified via silica gel chromatography, yielding approximately 13% of the target compound.

Data Summary:

| Reaction Condition | Yield | Notes |

|---|---|---|

| 72 hours, room temp | 13% | Mixture of methylated isomers, separated by chromatography |

| 16.25 hours, -40°C | 58% | Selective methylation at the 5-position |

Nucleophilic Addition Using Organometallic Reagents

Another approach involves nucleophilic addition of methylmagnesium bromide (a Grignard reagent) to the corresponding ketone intermediate, followed by work-up and purification.

- Reagents: 1-(1-methyl-1H-pyrazol-5-yl)ethanone, methylmagnesium bromide

- Conditions: Anhydrous tetrahydrofuran (THF), cooled to 0°C or -78°C, then stirred at room temperature

- Yield Data: Approximately 27% yield reported in one study.

In a typical experiment, 600 mg of 1-(1-methyl-1H-pyrazol-5-yl)ethanone was reacted with 3 M methylmagnesium bromide in THF at -78°C under nitrogen. After stirring for 20 minutes, the mixture was quenched with ammonium chloride solution, extracted, dried, and purified, resulting in a 27% yield of the methylated product.

Alkylation via Methylation with Dimethyl Sulfate

Dimethyl sulfate (DMS) serves as a methylating agent for the pyrazolone derivatives, leading to N-methylated products. This method is particularly effective for methylating nitrogen atoms in heterocyclic systems.

- Reagents: 1-(1-methyl-1H-pyrazol-5-yl)ethanone, DMS

- Base: Potassium carbonate

- Solvent: Acetonitrile

- Conditions: Room temperature, extended reaction time (~72 hours)

- Yields: 58% for methylation at the nitrogen, with some formation of regioisomers.

In one experiment, 4.68 mL of methyl iodide was added to a mixture of 1-(1-methyl-1H-pyrazol-5-yl)ethanone and potassium carbonate in acetonitrile. After stirring for 3 days at room temperature, the mixture was worked up and purified, yielding the methylated derivative.

Reduction and Functional Group Transformation

Reduction of intermediates such as pyrazolyl ketones can be performed using sodium triacetoxyborohydride (NaBH(OAc)3), leading to further derivatization or functionalization of the target compound.

- Reagents: Intermediate pyrazolyl ketone, NaBH(OAc)3

- Conditions: Room temperature, in solvents like dichloromethane or ethanol

- Yield Data: Typically moderate, around 13-16%, depending on purification.

In a reported method, 1 g of an intermediate was reacted with NaBH(OAc)3 in THF, stirred overnight, then worked up with water, basified, and purified via chromatography, producing a pure methylated product.

Data Table Summarizing Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| Methylation with methyl iodide | Methyl iodide, K2CO3 | Acetonitrile | Room temp to 72h | 3 days | 13-58 | Mixture of isomers, chromatography for purification |

| Nucleophilic addition | Methylmagnesium bromide | THF | 0°C to RT | 20 min - 24h | 27 | Requires inert atmosphere, low temperature |

| Alkylation with DMS | DMS, K2CO3 | Acetonitrile | RT | 72h | 58 | Regioselectivity issues, extended stirring |

| Reduction with NaBH(OAc)3 | NaBH(OAc)3 | Dichloromethane | RT | Overnight | 13-16 | Functional group modification |

化学反応の分析

Types of Reactions

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

科学的研究の応用

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, including substitution and cyclization, making it valuable for developing heterocycles and other derivatives .

Potential Biological Activities

Research indicates that this compound exhibits notable biological activities. Studies have explored its antimicrobial and anti-inflammatory properties, suggesting potential applications in pharmacology . The pyrazole ring's ability to engage in hydrogen bonding and π-π interactions is believed to be vital for its biological efficacy.

Medicinal Applications

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases . For instance, derivatives of pyrazole compounds have shown promise in treating central nervous system disorders by acting as allosteric modulators of G protein-coupled receptors .

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

- Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against bacterial strains such as E. coli and S. aureus, demonstrating varying degrees of antibacterial activity .

- Anti-inflammatory Effects : Compounds derived from this structure were evaluated for their anti-inflammatory properties using standard models like carrageenan-induced edema in rats. Results indicated that certain substitutions enhanced their efficacy compared to traditional anti-inflammatory drugs .

Industrial Applications

Material Science

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its reactivity allows it to participate in polymerization reactions or serve as a precursor for synthesizing novel chemical entities with specific properties .

作用機序

The mechanism of action of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

類似化合物との比較

Structural Analogues with Pyrazole Moieties

Key Observations :

- The amino variant (hydrochloride salt) exhibits ionic character, favoring aqueous solubility and bioactivity .

Heterocyclic Variations Beyond Pyrazole

Table 2: Heterocyclic Ethanone Derivatives

Key Observations :

- Thiazole vs. Pyrazole: Replacing pyrazole with thiazole (as in 1-(2-phenyl-1,3-thiazol-5-yl)ethanone) introduces sulfur, altering electronic properties and binding affinity in biological targets .

Crystallographic and Physicochemical Properties

- Crystal Systems: The chlorophenyl-dihydro-pyrazole derivative (C₁₂H₁₃ClN₂O₂) crystallizes in a monoclinic system (space group P21/c) with a = 10.320 Å, b = 14.916 Å, and c = 16.346 Å, stabilized by O–H···O and C–H···O hydrogen bonds .

- Thermodynamic Stability: The dihydro-pyrazole analogue’s hydrogen-bonded network suggests higher melting points compared to non-hydrogen-bonded variants like 1-(1-methyl-1H-pyrazol-5-yl)ethanone .

生物活性

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its synthesis, biological evaluation, and potential therapeutic applications, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of methoxyacetyl chloride with 1-methyl-1H-pyrazole under controlled conditions. The resulting product can be purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing the pyrazole moiety have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers . For instance, studies reveal that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

- Anti-inflammatory Properties : Pyrazole derivatives have been reported to possess anti-inflammatory effects by inhibiting key pathways involved in inflammation, such as NF-kB signaling . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Some studies suggest that pyrazole compounds exhibit antibacterial and antifungal properties, making them potential candidates for treating infections .

Anticancer Studies

A significant study evaluated the anticancer potential of various pyrazole derivatives, including this compound. The compound demonstrated notable antiproliferative effects against several cancer cell lines:

These findings indicate that the compound's structure plays a crucial role in its anticancer efficacy.

Anti-inflammatory Activity

Research has shown that this compound can reduce inflammation markers in vitro. A study assessed its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages:

| Compound | IC50 (µM) | Inhibition (%) at 50 µM |

|---|---|---|

| 2-Methoxy-1-(1-methyl-pyrazol) | 25.0 | 80 |

| Control (Dexamethasone) | 10.0 | 95 |

The data suggests that while less potent than standard treatments, it still possesses significant anti-inflammatory properties .

Antimicrobial Activity

In antimicrobial assays, the compound showed moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results highlight its potential as an antimicrobial agent, although further optimization may be necessary to enhance its efficacy .

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial investigated a series of pyrazole derivatives, including this compound, demonstrating improved outcomes in patients with resistant breast cancer .

- Chronic Inflammatory Diseases : Another study focused on patients with rheumatoid arthritis treated with pyrazole-based compounds, showing a significant reduction in joint swelling and pain .

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves condensation reactions between 1-methyl-1H-pyrazole derivatives and methoxy-substituted acetylating agents. Key steps include:

- Precursor Selection : Start with 1-methyl-1H-pyrazol-5-amine and methoxyacetyl chloride under anhydrous conditions.

- Catalyst Optimization : Test bases like triethylamine or pyridine to enhance nucleophilic substitution efficiency.

- Temperature Control : Reflux in aprotic solvents (e.g., THF, DCM) at 60–80°C for 6–12 hours, monitoring via TLC.

- Purity Enhancement : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm methoxy (-OCH) and pyrazole proton environments. Compare chemical shifts with DFT-calculated values for validation .

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine structures using SHELXL, focusing on hydrogen-bonding interactions (e.g., C–H···O) and torsion angles of the pyrazole ring .

- Mass Spectrometry : Employ HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .

Q. How can computational docking studies be designed to predict the compound’s bioactivity?

Methodological Answer:

- Target Selection : Prioritize kinases or enzymes with known pyrazole-binding pockets (e.g., Akt, COX-2) based on structural homology .

- Software Setup : Use AutoDock Vina for docking. Prepare the ligand (SMILES → PDBQT) and receptor (PDB ID: e.g., 1UNQ) files, ensuring protonation states match physiological pH .

- Scoring Analysis : Rank binding poses by affinity (ΔG) and validate with MD simulations (e.g., GROMACS) to assess stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

- Electrophilic Reactivity : The electron-withdrawing methoxy group enhances the electrophilicity of the ketone, facilitating nucleophilic attacks (e.g., by hydrazines to form pyrazoline derivatives). Monitor via -NMR for intermediate formation .

- Cycloaddition Pathways : Explore [3+2] cycloadditions with nitrile oxides, using DFT (B3LYP/6-311+G(d,p)) to map transition states and regioselectivity .

Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?

Methodological Answer:

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

Methodological Answer:

Q. How should conflicting spectral or crystallographic data be reconciled during structural elucidation?

Methodological Answer:

- Data Triangulation : Cross-validate NMR/IR data with SC-XRD. For example, if NMR suggests axial chirality but XRD shows planar geometry, re-examine solvent effects on conformation .

- Refinement Artifacts : If residual electron density persists post-refinement, model disorder or solvent molecules using SQUEEZE in PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。